N-Formyl-L-threonine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Formyl-L-threonine: is a derivative of the amino acid threonine, where a formyl group is added to the amino group
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Formyl-L-threonine can be synthesized through the N-formylation of L-threonine. This process typically involves the reaction of L-threonine with formic acid or formylating agents under specific conditions. Catalysts such as metal/metal oxide-based catalysts are often used to enhance the efficiency of the reaction .
Industrial Production Methods: Industrial production of this compound may involve the use of eco-friendly media, including water, polyethylene glycol, and ionic liquids, as well as solvent-free conditions. The use of heterogeneous nanocatalysts is also common due to their thermal stability, reusability, and high catalytic performance .
Chemical Reactions Analysis
Types of Reactions: N-Formyl-L-threonine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: Substitution reactions can occur, where the formyl group is replaced by other functional groups.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. Conditions such as temperature, pH, and solvent choice play a crucial role in determining the outcome of these reactions .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
N-Formyl-L-threonine has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its role in protein synthesis and metabolic pathways.
Industry: this compound is used in the production of pharmaceuticals and other industrial chemicals.
Mechanism of Action
The mechanism by which N-Formyl-L-threonine exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or participate in metabolic pathways related to protein synthesis . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
N-Formylmethionine: Used in the initiation of protein synthesis in bacteria and mitochondria.
N-Formyl-L-proline:
Uniqueness: N-Formyl-L-threonine is unique due to its specific structure and the presence of the formyl group on the threonine amino acid
Properties
CAS No. |
93893-56-2 |
---|---|
Molecular Formula |
C5H9NO4 |
Molecular Weight |
147.13 g/mol |
IUPAC Name |
(2S,3R)-2-formamido-3-hydroxybutanoic acid |
InChI |
InChI=1S/C5H9NO4/c1-3(8)4(5(9)10)6-2-7/h2-4,8H,1H3,(H,6,7)(H,9,10)/t3-,4+/m1/s1 |
InChI Key |
XPMTWLZSOSJMDJ-DMTCNVIQSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)NC=O)O |
Canonical SMILES |
CC(C(C(=O)O)NC=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.